1,3-Benzodioxole, 5-methoxy-

Description

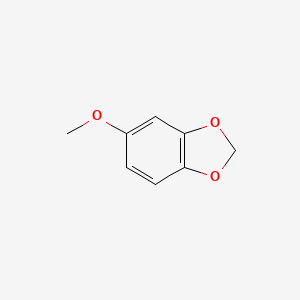

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOILPUKKYLZIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222604 | |

| Record name | 1,3-Benzodioxole, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7228-35-5 | |

| Record name | 1,3-Benzodioxole, 5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1,3-Benzodioxole, 5-methoxy-" physical and chemical properties

<

This technical guide offers a comprehensive overview of 1,3-Benzodioxole, 5-methoxy-, a significant chemical compound for researchers, scientists, and professionals in the field of drug development. Its versatile nature as a synthetic precursor and its presence in various bioactive molecules make a thorough understanding of its properties essential.

Core Compound Identity and Structure

1,3-Benzodioxole, 5-methoxy-, also known by synonyms such as 3,4-Methylenedioxyanisole and 5-methoxybenzo[d][1][2]dioxole, is an organic compound with the molecular formula C₈H₈O₃.[1] Its structure features a benzene ring fused to a dioxole ring, with a methoxy group attached at the 5-position. This arrangement of a methylenedioxy functional group and a methoxy group on the benzene ring is crucial to its chemical reactivity and biological activity.

The IUPAC name for this compound is 5-methoxy-1,3-benzodioxole.[1] The presence of the electron-donating methylenedioxy and methoxy groups makes the aromatic ring electron-rich, influencing its role in various chemical reactions.

Physicochemical Properties

A summary of the key physical and chemical properties of 1,3-Benzodioxole, 5-methoxy- is presented below. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 152.15 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 172-173 °C |

| Density | 1.064 g/cm³[3] |

| Molecular Formula | C₈H₈O₃[1] |

Synthesis and Reactivity

Synthesis: The synthesis of 1,3-benzodioxole derivatives often involves the cyclization of a catechol precursor.[4] Specifically, the reaction of catechol with a dihalomethane in the presence of a base can yield the 1,3-benzodioxole core.[4] The methoxy group can be introduced before or after the formation of the dioxole ring, depending on the chosen synthetic strategy.

Reactivity: The electron-rich nature of the aromatic ring in 1,3-Benzodioxole, 5-methoxy- makes it susceptible to electrophilic substitution reactions. The oxygen atoms in the dioxole ring increase the electron density of the benzene ring, facilitating these reactions.[5] This reactivity is a key aspect of its utility as an intermediate in the synthesis of more complex molecules.[5]

Caption: Reactivity and synthetic applications of 1,3-Benzodioxole, 5-methoxy-.

Applications in Research and Drug Development

1,3-Benzodioxole and its derivatives are important building blocks in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and perfumes.[6] The 1,3-benzodioxole moiety is a structural component of many bioactive natural products and synthetic drugs.[7]

In drug development, this scaffold has been incorporated into molecules with various therapeutic activities, including antitumor, antibacterial, and antifungal properties.[7] For instance, some potent auxin receptor agonists, which are important for promoting root growth in plants, are derivatives of 1,3-benzodioxole.[8][9][10] Furthermore, certain 1,3-benzodioxole derivatives have been synthesized and evaluated for their in vitro antitumor activity against human tumor cell lines.[11]

Experimental Protocols

General Handling and Safety Precautions

1,3-Benzodioxole, 5-methoxy- is classified as a combustible liquid and is harmful if swallowed.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If swallowed, call a poison center or doctor if you feel unwell.[2]

Analytical Characterization Workflow

To ensure the identity and purity of 1,3-Benzodioxole, 5-methoxy-, a combination of analytical techniques is employed.

Caption: A typical workflow for the analytical characterization of 1,3-Benzodioxole, 5-methoxy-.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule.

References

-

PubChem. (n.d.). 1,3-Benzodioxole, 5-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 1). 1,3-Benzodioxole. In Wikipedia. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Myristic acid, 99.5+%. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Benzodioxole-5-propanal, «alpha»-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Talebi, M., et al. (2018). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Avicenna Journal of Phytomedicine, 8(3), 256–263.

- Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 895034.

-

NIST. (n.d.). 1,3-Benzodioxol-5-ol. In NIST Chemistry WebBook. Retrieved from [Link]

-

Biolandes. (n.d.). CHEMICAL SAFETY DATA SHEET. Retrieved from [Link]

- Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13.

-

Wikipedia. (2023, December 1). Methylone. In Wikipedia. Retrieved from [Link]

- Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 895034.

-

PubChem. (n.d.). 1,3-Benzodioxole, 5-(dimethoxymethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

- Micale, N., Zappalà, M., & Grasso, S. (2002).

Sources

- 1. 1,3-Benzodioxole, 5-methoxy- | C8H8O3 | CID 592453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 6. 1,3-Benzodioxole | 274-09-9 [chemicalbook.com]

- 7. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 10. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Myristicin

Introduction

Myristicin, a phenylpropene with the chemical formula C₁₁H₁₂O₃, is a naturally occurring compound recognized for its distinct aromatic properties and diverse biological activities.[1][2] Found within the essential oils of numerous plant species, it plays a significant role in traditional medicine and culinary practices.[1][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of myristicin's origins and formation is paramount for harnessing its therapeutic potential. This guide provides a technical exploration of the principal natural sources of myristicin and elucidates the intricate biosynthetic pathways responsible for its creation in plants.

Natural Distribution and Sources

Myristicin is predominantly found in plants belonging to the Myristicaceae and Apiaceae (Umbelliferae) families.[4] The concentration of myristicin can vary significantly based on the plant species, geographical origin, cultivation conditions, and the specific part of the plant being analyzed.[2]

The most notable source of myristicin is the seed of the nutmeg tree, Myristica fragrans.[1][4] The essential oil derived from high-quality nutmeg seeds can contain a substantial amount of myristicin, with some reports indicating up to 13 mg per gram of seed.[4] Other significant plant sources include parsley (Petroselinum crispum), dill (Anethum graveolens), and to a lesser extent, carrots and celery.[3][4][5] In the essential oils of dill and parsley, myristicin concentrations can range from 28% to 42%.[3]

| Plant Species | Family | Plant Part | Typical Myristicin Content |

| Myristica fragrans (Nutmeg) | Myristicaceae | Seed | Up to 13 mg/g in high-quality seeds.[4] |

| Petroselinum crispum (Parsley) | Apiaceae | Essential Oil | 14% to over 42% in some varieties.[3] |

| Anethum graveolens (Dill) | Apiaceae | Essential Oil | 28% to 42%.[3] |

| Other Sources | Apiaceae, etc. | Various | Present in carrots, celery, black pepper, and anise.[3][4] |

Biosynthesis of Myristicin

Myristicin is a product of the phenylpropanoid pathway, a major route in plant secondary metabolism that generates a wide array of natural products from the amino acid phenylalanine. The biosynthesis of myristicin involves a series of enzymatic modifications that transform phenylalanine into the final myristicin molecule.

The initial steps of this pathway are shared with the synthesis of other phenylpropanoids. The process begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid . This is followed by hydroxylation reactions catalyzed by cinnamate-4-hydroxylase (C4H) and subsequent enzymes to form p-coumaric acid and other hydroxylated cinnamic acid derivatives.

From these central intermediates, the pathway diverges to produce a variety of compounds, including lignin precursors, flavonoids, and the allylphenols and propenylphenols from which myristicin is derived. The specific steps leading to myristicin are believed to involve the formation of coniferyl alcohol , which is then thought to be a precursor to eugenol . Through a series of hydroxylation, methylation, and methylenedioxy bridge formation reactions, eugenol is converted to myristicin. The precise enzymatic machinery and the exact sequence of these final steps can vary between plant species and are an area of ongoing research.

Experimental Protocols for Extraction and Analysis

The isolation and quantification of myristicin from plant matrices are critical for research and quality control. A variety of extraction and analytical techniques can be employed, with the choice of method depending on the research objectives and the nature of the plant material.

Protocol 1: Supercritical Fluid Extraction (SFE) of Myristicin from Myristica fragrans

Rationale: SFE using carbon dioxide is an environmentally friendly and highly efficient method for extracting essential oils. It offers high selectivity and preserves the integrity of thermolabile compounds like myristicin.

Methodology:

-

Sample Preparation: Grind dried nutmeg seeds to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

-

SFE System Setup:

-

Load the powdered nutmeg into the extraction vessel of a supercritical fluid extractor.

-

Set the extraction parameters:

-

Pressure: 90 to 250 bar

-

Temperature: 40 °C

-

CO₂ flow rate: 2-4 mL/min

-

-

-

Extraction: Initiate the flow of supercritical CO₂ through the extraction vessel. The myristicin and other essential oil components will be solubilized in the supercritical fluid.

-

Fractionation and Collection: The extract-laden CO₂ is passed through a separator where the pressure and/or temperature are reduced, causing the precipitation of the extracted compounds. The myristicin-rich fraction can be collected.

-

Analysis: The collected extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of myristicin.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Rationale: GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds in a mixture.[1] It provides both qualitative and quantitative data, making it ideal for analyzing myristicin in essential oil extracts.[6]

Methodology:

-

Sample Preparation: Dilute the myristicin-containing extract in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration for GC-MS analysis.

-

GC-MS Conditions:

-

Injector: Splitless mode, 250 °C.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3-5 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Electron ionization (EI) mode at 70 eV, with a scan range of 40-400 m/z.

-

-

Data Analysis:

-

Identify the myristicin peak in the chromatogram based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

-

Quantify the amount of myristicin using an internal or external standard calibration curve.

-

Conclusion

Myristicin stands out as a phenylpropene of significant interest due to its widespread natural occurrence and its diverse biological properties. A thorough understanding of its primary plant sources, particularly Myristica fragrans, and the intricacies of its biosynthesis via the phenylpropanoid pathway is fundamental for its scientific exploration. The application of advanced extraction and analytical techniques, such as SFE and GC-MS, enables the precise isolation and quantification of myristicin, paving the way for further research into its pharmacological applications and potential for drug development.

References

-

Nascimento, G. G. F., Locatelli, J., Freitas, P. C., & Silva, G. L. (2021). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. Journal of Ethnopharmacology, 277, 114202. [Link]

-

Wikipedia contributors. (2023). Myristicin. In Wikipedia, The Free Encyclopedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Myristicin. In PubChem Compound Database. [Link]

-

Siahaan, P., Yuniati, Y., & Syah, Y. M. (2018). The Isolation of Myristicin from Nutmeg Oil by Sequences Distillation. Journal of Young Pharmacists, 10(1), 20-23. [Link]

-

Grokipedia. (n.d.). Myristicin. [Link]

-

Marzuki, A., Joelianingsih, & Indraswati, N. (2015). Development of Advance Extraction Methods for the Extraction of Myristicin from Myristica fragrans. Food Analytical Methods, 9(5), 1246–1253. [Link]

-

Perz, K., & Gąsiorowski, K. (2014). Simple and rapid determination of myristicin in human serum. Journal of Analytical Methods in Chemistry, 2014, 849247. [Link]

-

Shulgin, A. T. (1966). Possible implication of myristicin as a psychotropic substance. Nature, 210(5034), 380–384. [Link]

-

National Toxicology Program. (1997). Nomination Background: Myristicin. [Link]

-

Chemistry university. (2021, October 7). Trimyristin extraction from nutmeg [Video]. YouTube. [Link]

-

Engel, D. E., Sukardiman, & Sudjarwo. (2024). Standardization of Myristicin in Nutmeg (Myristica fragrans Houtt.) Fruit using TLC-Densitometric Method. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 11(1), 12-19. [Link]

-

Engel, D. E. (2024). Myristicin content in nutmeg (Myristica fragrans Houtt.) fruit extract. ResearchGate. [Link]

-

Al-Mijalli, S. H. (2022). Metabolic Activation of Myristicin and Its Role in Cellular Toxicity. Molecules, 27(19), 6523. [Link]

-

Al-Mijalli, S. H. (2022). Chemical structure and visual appearance of major sources of the myristicin. ResearchGate. [Link]

Sources

- 1. jyoungpharm.org [jyoungpharm.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Pharmacological and Therapeutic Potential of Myristicin: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myristicin - Wikipedia [en.wikipedia.org]

- 5. Myristicin | C11H12O3 | CID 4276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of 1,3-Benzodioxole, 5-methoxy- (Myristicin)

Introduction

1,3-Benzodioxole, 5-methoxy-, more commonly known as myristicin, is a naturally occurring phenylpropene compound.[1] It is a significant bioactive constituent of the essential oil of nutmeg (Myristica fragrans) and is also found in various other plants, including parsley, dill, carrots, and black pepper.[2] With the molecular formula C₁₁H₁₂O₃, myristicin is characterized by a benzodioxole ring system, a methoxy group, and an allyl side chain, which are crucial for its diverse biological activities.[3] Historically associated with the psychoactive effects of high-dose nutmeg consumption, modern scientific inquiry has revealed a far more complex pharmacological profile.[4] This guide provides a detailed exploration of the pharmacokinetics, multifaceted mechanisms of action, and key biological activities of myristicin, offering a technical resource for its evaluation in drug discovery and development. Its activities span from neuropharmacological and anti-inflammatory to potent cytotoxic and chemopreventive effects.[5][6]

Pharmacokinetics and Metabolic Activation

The biological effects of myristicin, both therapeutic and toxic, are intrinsically linked to its metabolic fate. The liver is the primary site of myristicin metabolism, where it undergoes extensive biotransformation mediated by the cytochrome P450 (CYP) enzyme system.[5][7]

Phase I Metabolism: The initial metabolic steps are critical for the bioactivation of myristicin.

-

Key Enzymes: The main enzyme responsible for its bioactivation is CYP1A1, with contributions from other isoforms like CYP1A2, CYP2C19, and CYP2E1.[5][7]

-

Active Metabolites: Hepatic biotransformation generates several active metabolites. The primary metabolites include 1'-hydroxymyristicin and 5-allyl-1-methoxy-2,3-dihydroxybenzene.[5][7]

-

Psychoactive Metabolite Formation: Crucially, myristicin can be metabolized into an amphetamine-like derivative, 3-methoxy-4,5-methylenedioxy-amphetamine (MMDA), which is believed to be responsible for the hallucinogenic effects observed with high doses of nutmeg.[5][7][8] This conversion has been demonstrated in isolated rat liver homogenates.[3][4]

Phase II Metabolism: Following Phase I modification, the metabolites are prepared for excretion.

-

Conjugation: This phase involves the conjugation of the modified myristicin metabolites with molecules such as N-Acetylcysteine (NAC) and glucuronic acid to increase their water solubility and facilitate elimination.[8] The formation of a Myristicin-NAC adduct is considered a primary reactive metabolite that can contribute to toxicity.[8]

The metabolism of myristicin is a double-edged sword; it is required to produce potentially therapeutic compounds but also generates metabolites responsible for its toxicity.[5] Furthermore, myristicin itself can inhibit certain CYP enzymes, notably showing the strongest inhibitory effect on CYP1A2, which can lead to complex drug-drug interactions.[5][7]

Caption: Metabolic pathway of Myristicin in the liver.

Key Biological Activities and Mechanisms of Action

Myristicin exhibits a broad spectrum of biological activities, impacting various cellular systems and signaling pathways.

Anticancer and Cytotoxic Activity

A growing body of evidence highlights myristicin as a promising cancer chemopreventive and therapeutic agent.[5][7] It exerts its antiproliferative effects against numerous cancer cell lines, including breast (MCF-7), lung (NCI-H460), and leukemia (K-562), through multiple mechanisms.[7][8]

-

Induction of Apoptosis: Myristicin is a potent inducer of apoptosis.[3] In breast cancer cells, it triggers the intrinsic apoptotic pathway by altering the mitochondrial membrane potential, leading to the release of cytochrome c.[7][8] This event activates the caspase cascade, including caspase-9 and the executioner caspase-3, culminating in PARP cleavage and DNA fragmentation.[2][7][8]

-

Cell Cycle Arrest: Studies on MCF-7 breast cancer cells demonstrate that myristicin can cause cell cycle arrest at the G1/S phase transition, preventing cancer cells from entering the DNA synthesis phase.[9]

-

Modulation of Signaling Pathways: It has been shown to inhibit the EGFR/ERK signaling pathway in gastric cancer cells.[10]

-

Reversal of Multidrug Resistance: Myristicin alone may not be cytotoxic to certain resistant cancer cell lines but can act synergistically with conventional chemotherapy drugs like cisplatin and docetaxel, helping to reverse multidrug resistance.[11]

Caption: Myristicin-induced apoptosis pathway in cancer cells.

Neuropharmacological Effects

Myristicin's effects on the central nervous system (CNS) are complex, encompassing psychoactive, anxiogenic, and enzyme-inhibitory actions.

-

Psychoactive and Anticholinergic Properties: At high doses (e.g., from ingesting 10-15 g of nutmeg), myristicin causes CNS disturbances.[5] These effects, including hallucinations, dizziness, and disorientation, are largely attributed to its metabolite MMDA and its anticholinergic activity.[1][2][5] Symptoms of anticholinergic toxicity include dry mouth, blurred vision, tachycardia, and agitation, which can appear 3 to 6 hours after ingestion and last up to 72 hours.[5][7]

-

Monoamine Oxidase (MAO) Inhibition: Myristicin is a weak inhibitor of monoamine oxidase (MAO), the enzyme responsible for degrading neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2][3] This inhibition leads to elevated levels of these neurotransmitters in the brain, which may contribute to its psychoactive and potential antidepressant effects.[1]

-

GABA Receptor Modulation: Some studies suggest that myristicin may act as an antagonist at GABA receptors, which could explain its anxiogenic (anxiety-promoting) effects at certain doses.[5][7]

Anti-inflammatory Activity

Myristicin demonstrates significant anti-inflammatory properties through various mechanisms.

-

Inhibition of Prostaglandins: It is a potent inhibitor of prostaglandin E2 (PGE2) production, a key mediator of inflammation.[5][12]

-

COX-2 Inhibition: Molecular docking studies suggest that myristicin may non-selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing prostaglandins during inflammation.[5][12]

-

Cytokine Suppression: It can inhibit the production of several pro-inflammatory cytokines and mediators, including tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1, IL-6).[5] This hepatoprotective activity is partly due to the inhibition of TNF-α release from macrophages.[3]

Other Biological Activities

-

Antimicrobial and Insecticidal: Myristicin is a natural insecticide and acaricide, contributing to the defense mechanisms of the plants it is found in.[2][3][4] It also possesses antibacterial and antifungal properties.[4][6]

-

Hepatoprotective Effects: Paradoxically, while its metabolites can be hepatotoxic, myristicin has also demonstrated hepatoprotective activity, particularly by suppressing TNF-α release in models of liver injury.[3]

Quantitative Data Summary

The biological activity of myristicin is highly dose-dependent. The following table summarizes key quantitative data from various studies.

| Biological Activity | Assay/Model System | Effective Concentration / Dose | Reference |

| Antiproliferative | In vitro (K-562, NCI-H460, MCF-7 cells) | 100 µg/mL showed 50-100% inhibition | [7][8] |

| Neuropsychological Effects | Human ingestion (Nutmeg) | ~400 mg myristicin (6-7 mg/kg) | [5] |

| Anticholinergic Effects | Human ingestion (Nutmeg) | Ingestion of 25-28 g of nutmeg | [5][7] |

| Synergistic Cytotoxicity | In vitro (NCI/ADR-RES ovarian cancer cells) | Synergistic with cisplatin & docetaxel | [11] |

| Animal Toxicity (Kidney) | Wistar rats (Nutmeg oral admin.) | 500 - 1,000 mg/kg for 42 days | [4] |

Experimental Protocols

To enable researchers to validate and expand upon these findings, this section provides streamlined protocols for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which myristicin inhibits cancer cell viability by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of myristicin in complete cell culture medium. Replace the medium in the wells with the myristicin dilutions (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol measures the ability of myristicin to inhibit MAO-A or MAO-B activity.

Principle: This fluorometric assay uses a non-fluorescent substrate that is oxidized by MAO to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe to generate a fluorescent product, which can be quantified.

Methodology:

-

Reagent Preparation: Prepare MAO-A or MAO-B enzyme solution, a suitable substrate (e.g., p-tyramine), and a reaction buffer.

-

Inhibitor Incubation: In a 96-well black plate, add MAO enzyme, reaction buffer, and varying concentrations of myristicin. Include a positive control inhibitor (e.g., clorgyline for MAO-A). Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add the MAO substrate and the fluorescent probe/HRP mixture to all wells to start the reaction.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every 1-2 minutes for 30-60 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration. Determine the percentage of inhibition relative to the no-inhibitor control and calculate the IC₅₀ value.

Conclusion and Future Directions

1,3-Benzodioxole, 5-methoxy- (myristicin) is a pharmacologically versatile natural product with a complex biological profile. Its potent anti-inflammatory and anticancer activities, mediated through the induction of apoptosis and cell cycle arrest, position it as a compelling candidate for further investigation in oncology. Concurrently, its neuropharmacological effects, including weak MAO inhibition and psychoactivity at high doses, warrant careful consideration. The dual nature of its metabolism—leading to both bioactivation and potential toxicity—underscores the need for a thorough understanding of its structure-activity relationships.

Future research should focus on:

-

Medicinal Chemistry Optimization: Synthesizing analogs of myristicin to enhance therapeutic efficacy (e.g., anticancer activity) while minimizing off-target effects and toxicity.

-

Advanced Mechanistic Studies: Elucidating the full range of signaling pathways modulated by myristicin in different cell types.

-

In Vivo Efficacy and Safety: Conducting comprehensive animal studies to validate the in vitro findings and establish a clear therapeutic window and safety profile.

-

Drug Combination Studies: Further exploring its synergistic potential with existing chemotherapies to overcome drug resistance in cancer treatment.

By leveraging a deeper understanding of its molecular mechanisms, the scientific community can unlock the full therapeutic potential of myristicin as a lead compound for developing novel treatments for a range of human diseases.

References

-

Marques, F. (2021). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. PMC. [Link]

-

Wikipedia. (n.d.). Myristicin. Wikipedia. [Link]

-

Marques, F. (2021). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). Myristicin. PubChem. [Link]

-

Nguyen, V. B. (2022). Metabolism and Pharmacodynamic Effects of Myristicin. Baylor University. [Link]

-

National Toxicology Program. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of Myristicin. National Center for Biotechnology Information. [Link]

-

The Revisionist. (2017). Myristicin - A Psychedelic MAOI with Therapeutic Application. The Revisionist. [Link]

-

Al-zihiry, K. J. K., et al. (2022). Effects of Myristicin in Association with Chemotherapies on the Reversal of the Multidrug Resistance (MDR) Mechanism in Cancer. PMC. [Link]

-

Ozer, M. S., et al. (2023). Essential Oils and Sustainability: In Vitro Bioactivity Screening of Myristica fragrans Houtt. Post-Distillation By-Products. MDPI. [Link]

-

Marques, F. (2021). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. Preprints.org. [Link]

-

Viswanathan, V., et al. (2024). Mechanistic evaluation of myristicin on apoptosis and cell cycle regulation in breast cancer cells. PubMed. [Link]

-

Al-Khdhairawi, A. Q., et al. (2025). Phytochemical screening, pharmacognostics, and biological activity of Myristica fragrans. ResearchGate. [Link]

Sources

- 1. therevisionist.org [therevisionist.org]

- 2. Myristicin - Wikipedia [en.wikipedia.org]

- 3. Myristicin | C11H12O3 | CID 4276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Introduction - NTP Technical Report on the Toxicity Studies of Myristicin (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacological and Therapeutic Potential of Myristicin: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijprajournal.com [ijprajournal.com]

- 7. mdpi.com [mdpi.com]

- 8. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 9. Mechanistic evaluation of myristicin on apoptosis and cell cycle regulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Effects of Myristicin in Association with Chemotherapies on the Reversal of the Multidrug Resistance (MDR) Mechanism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. observatorio.fm.usp.br [observatorio.fm.usp.br]

The Pharmacological and Therapeutic Potential of Myristicin: A Technical Guide for Researchers

Abstract

Myristicin, a naturally occurring phenylpropanoid found in a variety of botanicals, most notably nutmeg (Myristica fragrans), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic potential of myristicin, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanisms of action, validated experimental protocols, and key quantitative data. We delve into its anti-inflammatory, antimicrobial, anticancer, insecticidal, and neuropharmacological properties, presenting a critical synthesis of the current scientific literature to facilitate further investigation and potential therapeutic development.

Introduction: Myristicin - A Molecule of Dichotomous Character

Myristicin (1-allyl-5-methoxy-3,4-methylenedioxybenzene) is a volatile, aromatic compound that has been utilized for centuries in traditional medicine and as a flavoring agent.[1] Its chemical structure, reminiscent of other psychoactive phenylpropenes, foreshadows its complex pharmacological profile, which ranges from therapeutic promise to dose-dependent toxicity.[1] While high doses are associated with psychoactive and potentially neurotoxic effects, a growing body of research highlights its potential as a lead compound for the development of novel therapeutics. This guide aims to dissect this dichotomy, providing a rigorous scientific framework for understanding and harnessing the therapeutic potential of myristicin.

Physicochemical Properties and Extraction

A thorough understanding of myristicin's physical and chemical characteristics is fundamental for its extraction, purification, and formulation in experimental settings.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molar Mass | 192.21 g/mol |

| Appearance | Colorless to pale yellow oily liquid |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform) |

Experimental Protocol: Extraction and Purification of Myristicin from Nutmeg

This protocol outlines a common method for the isolation and purification of myristicin from nutmeg seeds, a primary natural source.

Objective: To extract and purify myristicin from ground nutmeg seeds.

Materials:

-

Ground nutmeg seeds

-

Methanol (70%)

-

Hexane

-

Diethyl ether

-

Silica gel for column chromatography

-

Vanillin-H₂SO₄ reagent

-

Thin Layer Chromatography (TLC) plates

-

Rotary evaporator

-

Soxhlet apparatus

-

Chromatography column

Methodology:

-

Soxhlet Extraction:

-

Place a known quantity of ground nutmeg seeds into a thimble and position it within the Soxhlet apparatus.

-

Add 70% methanol to the boiling flask.

-

Heat the solvent to reflux. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble containing the nutmeg, extracting the desired compounds.

-

Continue the extraction for several hours until the solvent in the extractor is clear.

-

Concentrate the methanolic extract using a rotary evaporator to obtain a crude extract.

-

-

Liquid-Liquid Partitioning (Optional):

-

Dissolve the crude extract in a suitable solvent system (e.g., methanol/water) and perform a liquid-liquid extraction with a nonpolar solvent like hexane to remove nonpolar impurities.

-

Subsequently, extract the aqueous phase with a solvent of intermediate polarity, such as diethyl ether, to isolate myristicin and other phenylpropanoids.

-

Evaporate the ether phase to yield a myristicin-enriched fraction.

-

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Load the myristicin-enriched fraction onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions using TLC, visualizing with a vanillin-H₂SO₄ reagent, which typically stains myristicin.

-

Combine the fractions containing pure myristicin, as determined by TLC comparison with a myristicin standard.

-

-

Final Purification and Characterization:

-

Evaporate the solvent from the combined pure fractions to obtain purified myristicin.

-

Characterize the purified compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its identity and purity.[2]

-

Anti-inflammatory and Analgesic Potential

Myristicin exhibits potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[1]

Mechanism of Action: Inhibition of the COX-2 Pathway

A central mechanism of myristicin's anti-inflammatory action is its ability to non-selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a critical enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins (e.g., PGE2), which are potent mediators of pain, fever, and inflammation.[1] By inhibiting COX-2, myristicin effectively reduces the production of these pro-inflammatory molecules.[1]

Myristicin's inhibition of the COX-2 enzyme.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a step-by-step method for assessing the COX-2 inhibitory activity of myristicin using a commercially available fluorometric assay kit.

Objective: To determine the in vitro inhibitory effect of myristicin on human recombinant COX-2.

Materials:

-

Human Recombinant COX-2

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

Myristicin (dissolved in a suitable solvent, e.g., DMSO)

-

Celecoxib (positive control inhibitor)

-

96-well microplate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Methodology:

-

Reagent Preparation:

-

Reconstitute the human recombinant COX-2 according to the manufacturer's instructions.

-

Prepare a working solution of the COX Probe in the COX Assay Buffer.

-

Prepare a working solution of the COX Cofactor in the COX Assay Buffer.

-

Prepare a stock solution of myristicin in DMSO and create a dilution series to test various concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the following to the respective wells:

-

Blank: COX Assay Buffer.

-

Enzyme Control (EC): COX Assay Buffer.

-

Inhibitor Control (IC): Celecoxib solution.

-

Test Wells: Myristicin solutions at different concentrations.

-

-

Add the COX-2 enzyme solution to all wells except the blank.

-

Add the COX Probe working solution to all wells.

-

Add the COX Cofactor working solution to all wells.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity kinetically for a set period (e.g., 10-20 minutes) at Ex/Em = 535/587 nm.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase for each well.

-

The percentage of COX-2 inhibition by myristicin is calculated using the following formula: % Inhibition = [(Rate_EC - Rate_Test) / Rate_EC] * 100

-

Antimicrobial Activity

Myristicin and essential oils rich in this compound have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][3]

Mechanism of Action

The antimicrobial mechanisms of myristicin are multifaceted and can include:

-

Disruption of the cell membrane: Myristicin can interfere with the integrity of microbial cell membranes, leading to leakage of cellular contents.[1]

-

Enzyme inhibition: It has been shown to inhibit crucial bacterial enzymes, such as dihydropteroate synthase (DHPS) involved in folic acid biosynthesis in Streptococcus pneumoniae.[1]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial efficacy of myristicin is typically evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

| Microorganism | MIC Range (mg/mL) of Nutmeg Extract | Reference |

| Bacillus cereus | 0.31 | [4] |

| Bacillus subtilis | 1.25 | [4] |

| Escherichia coli | 0.63 | [4] |

| Klebsiella pneumoniae | 0.63 | [4] |

| Listeria monocytogenes | 1.25 | [4] |

| Pseudomonas aeruginosa | 2.50 | [4] |

| Proteus mirabilis | 0.63 | [4] |

| Staphylococcus aureus | 0.63 | [4] |

| Oral Pathogens (various) | 0.625 - 1.25 | [5] |

Note: The provided MIC values are for nutmeg extracts, where myristicin is a major component. MIC values for pure myristicin may vary.

Anticancer Potential

Myristicin has emerged as a promising candidate in cancer research, demonstrating antiproliferative and pro-apoptotic effects in various cancer cell lines.[3][6]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Myristicin's anticancer activity is largely attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[6][7] Key molecular events include:

-

Mitochondrial Pathway of Apoptosis: Myristicin can alter the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[6] This triggers a cascade of caspase activation (e.g., caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[6]

-

Modulation of Bcl-2 Family Proteins: Myristicin can modulate the expression of Bcl-2 family proteins, increasing the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio, which further promotes apoptosis.[7]

-

Cell Cycle Arrest: Myristicin has been shown to induce cell cycle arrest, for instance, at the G1/S phase in breast cancer cells, thereby inhibiting cancer cell proliferation.[7]

-

Inhibition of Signaling Pathways: Myristicin has been found to suppress pro-survival signaling pathways such as the PI3K/Akt/mTOR and EGFR/ERK pathways in cancer cells.[8][9]

Myristicin-induced apoptosis via the mitochondrial pathway.

Experimental Protocol: Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with myristicin.

Objective: To quantify the percentage of apoptotic and necrotic cells in a cancer cell population following treatment with myristicin.

Materials:

-

Cancer cell line of interest

-

Myristicin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Methodology:

-

Cell Culture and Treatment:

-

Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of myristicin for a specified duration (e.g., 24, 48 hours). Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells immediately using a flow cytometer.

-

Use FITC signal detector (FL1) for Annexin V-FITC and a phycoerythrin signal detector (FL2) for PI.

-

The cell population will be differentiated into four quadrants:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by myristicin.

-

Neuropharmacological Effects

The neuropharmacological properties of myristicin are complex, exhibiting both potential neuroprotective and psychoactive effects.

Neuroprotection

At lower, non-toxic concentrations, myristicin has demonstrated neuroprotective effects in models of hypoxia-induced neuronal injury.[1] It appears to exert this protection by reducing apoptosis, as evidenced by decreased levels of cleaved caspase-3 and modulation of Bcl-2 family proteins.[1]

Psychoactive Effects and GABA Receptor Modulation

The psychoactive effects of nutmeg are largely attributed to myristicin.[1] It is suggested that myristicin may modulate GABA-A receptors, potentially acting as an antagonist, which could contribute to its anxiogenic effects at high doses.[1][10] Electrophysiological studies have shown that myristicin can potentiate GABA-induced currents in Xenopus oocytes expressing GABA-A receptors.[11]

Hepatoprotective Properties

Myristicin has shown significant hepatoprotective activity in animal models of liver injury.[5]

Mechanism of Action

The hepatoprotective effects of myristicin are linked to its anti-inflammatory and antioxidant properties. It has been shown to suppress the release of the pro-inflammatory cytokine TNF-α in lipopolysaccharide/D-galactosamine-induced liver injury in mice.[5]

Insecticidal Activity

Myristicin possesses notable insecticidal and repellent properties against a range of agricultural and household pests.[1]

Mechanism of Action

Myristicin's insecticidal action can involve the inhibition of crucial insect enzymes and disruption of nerve impulse transmission, leading to paralysis and death.[1]

Efficacy Data

-

Repellency: Isolated myristicin showed 92% repellency against Liposcelis bostrychophila and 68% against Lasioderma serricorne.[1]

-

Toxicity: The essential oil of Piper aduncum, containing 30% myristicin, exhibited histopathological toxicity against Euschistus heros.[1]

Metabolism and Toxicology

The therapeutic application of myristicin is intrinsically linked to its metabolism and dose-dependent toxicity.

Metabolism

Myristicin is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A1.[1] Phase I metabolism generates active metabolites, and there is speculation that it can be converted to an amphetamine-like metabolite, 3-methoxy-4,5-methylenedioxy-amphetamine (MMDA), which may contribute to its psychedelic effects.[1] In Phase II, these metabolites are conjugated with glutathione and N-acetylcysteine for excretion.[1]

Toxicity

High doses of myristicin can lead to a range of adverse effects, including psychoactive symptoms, neurotoxicity, and hepatotoxicity.[1] The toxic effects are dose-dependent, with neuropsychological symptoms typically developing after consuming 10-15g of nutmeg (approximately 400 mg of myristicin).[1]

Conclusion and Future Directions

Myristicin is a multifaceted natural compound with a compelling range of pharmacological activities that warrant further investigation for therapeutic development. Its anti-inflammatory, antimicrobial, and anticancer properties, in particular, present exciting opportunities for the discovery of new drugs. However, its dose-dependent toxicity necessitates careful consideration in preclinical and clinical studies. Future research should focus on elucidating the precise molecular targets of myristicin, optimizing its therapeutic window, and exploring its potential in combination therapies. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of this intriguing molecule and unlock its full therapeutic potential.

References

-

Abbas, M., Saeed, F., Anjum, F. M., Afzaal, M., Tufail, T., & Gilani, A. H. (2021). Myristicin: A promising natural molecule with diverse pharmacological and therapeutic potential. Journal of Ethnopharmacology, 279, 114389. [Link]

-

Seneme, E. F., Dos Santos, D. C., Silva, E. M. R., Franco, Y. E. M., & Longato, G. B. (2021). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. Molecules, 26(19), 5943. [Link]

-

Martins, C., Doran, C., Silva, I. C., Miranda, M., Rueff, J., & Rodrigues, A. S. (2014). Myristicin from nutmeg induces apoptosis via the mitochondrial pathway and down regulates genes of the DNA damage response pathways in human leukaemia K562 cells. Chemico-biological interactions, 218, 1-9. [Link]

-

Bao, Y., Gao, Y., & Zhang, T. (2021). Anticancer effect of myristicin on hepatic carcinoma and related molecular mechanism. Drug development and industrial pharmacy, 47(1), 119-126. [Link]

-

Al-Jumaily, E. F., & Al-Amiry, M. H. A. (2012). Extraction and Purification of Terpenes from Nutmeg (myristica fragrans). Journal of Al-Nahrain University, 15(3), 151-160. [Link]

-

Al-Oqail, M. M., Al-Sheddi, E. S., Al-Massarani, S. M., & Farshori, N. N. (2024). Mechanistic evaluation of myristicin on apoptosis and cell cycle regulation in breast cancer cells. Journal of Biochemical and Molecular Toxicology, e23624. [Link]

-

Jeeva, S., Johnson, M., Aparna, J. S., & Irudayaraj, V. (2011). Phyto-chemical and biological activity of Myristica fragrans, an ayurvedic medicinal plant in Southern India and its ingredient analysis. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 2), 159-162. [Link]

-

Morita, T., Jinno, K., Kawagishi, H., Arimoto, Y., Suganuma, H., Inakuma, T., & Sugiyama, K. (2003). Hepatoprotective effect of myristicin from nutmeg (Myristica fragrans) on lipopolysaccharide/d-galactosamine-induced liver injury. Journal of agricultural and food chemistry, 51(6), 1560-1565. [Link]

-

Tayarani-Najaran, Z., Tayarani-Najaran, N., & Eghbali, S. (2015). Myristica Fragrans Houtt Extract Attenuates Neuronal Loss and Glial Activation in Pentylenetetrazol-Induced Kindling Model. Avicenna journal of phytomedicine, 5(4), 332–341. [Link]

-

Leiter, J., Luther, M., & D'Amico, S. (2010). Evaluation of the anxiolytic properties of myristicin, a component of nutmeg, in the male Sprague-Dawley rat. AANA journal, 78(5), 389–394. [Link]

-

Das, S., Sarmah, S., Lyndem, S., & Roy, A. S. (2020). COMPUTATIONAL ANALYSIS OF THERAPEUTIC POTENTIAL AND ANTIALZHEIMER'S EFFICACY OF MYRISTICIN FROM NUTMEG (MYRISTICA FRAGRANS). [Link]

-

Luo, W., Liu, A., & Li, H. (2023). Myristicin Suppresses Gastric Cancer Growth via Targeting the EGFR/ ERK Signaling Pathway. Current molecular medicine, 23(10), 957-966. [Link]

-

Morita, T., Jinno, K., Kawagishi, H., Arimoto, Y., Suganuma, H., Inakuma, T., & Sugiyama, K. (2003). Hepatoprotective Effect of Myristicin from Nutmeg (Myristica fragrans) on Lipopolysaccharide / D-Galactosamine-Induced Liver Injury. ResearchGate. [Link]

-

Data from electrophysiological studies of GABA(A) receptor antagonists. ResearchGate. [Link]

-

Narasimhan, B., & Dhake, A. S. (2006). Antibacterial Principles from Myristica fragrans Seeds. ResearchGate. [Link]

-

The inhibitory activity of nutmeg essential oil on GABAA ?1?2?2s receptors. (2014). Journal of Traditional and Complementary Medicine, 4(3), 179-184. [Link]

-

Bao, Y., Gao, Y., & Zhang, T. (2021). Anticancer effect of myristicin on hepatic carcinoma and related molecular mechanism. Drug development and industrial pharmacy, 47(1), 119-126. [Link]

-

dos Santos, D. C., de Oliveira, A. C. S., da Silva, G. A., & de Carvalho, M. C. (2021). Effects of Myristicin in Association with Chemotherapies on the Reversal of the Multidrug Resistance (MDR) Mechanism in Cancer. Molecules, 26(16), 4995. [Link]

-

Othman, L., Sleiman, A., & Abdel-Massih, R. M. (2019). Antibacterial activity of nutmeg (Myristica fragrans Houtt.) extract against foodborne pathogens on raw beef during. Food Research, 3(5), 453-459. [Link]

-

Luo, W., Liu, A., & Li, H. (2022). Myristicin Suppresses Gastric Cancer Growth via Targeting the EGFR/ERK Signaling Pathway. ResearchGate. [Link]

-

The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

-

Vimal, V., & N., S. (2014). Antibacterial Activity of Myristica fragrans against Oral Pathogens. Evidence-Based Complementary and Alternative Medicine, 2014, 1-6. [Link]

-

CLC-Pred 2.0: an updated web-server for in silico prediction of cytotoxicity for human cell lines. MDPI. [Link]

-

The percentage inhibition of COX-2 activity at different concentrations of the compound MAK01, showing a dose-dependent inhibition of COX-2 enzymes. ResearchGate. [Link]

-

Mechanisms of action of myristicin. CAT, catalase; CHOP, C/EBP homologous protein; COX-2, cyclooxygenase-2; CYP, cytochrome P450; GSH-PX, glutathione peroxidase; GRP78, glucose-regulated protein 78; IL, interleukin; iNOS, inducible nitric oxide synthase; MDA, malondialdehyde; MIP, macrophage inflammatory protein; MMDA, 3-methoxy-4,5-methylenedioxyamphetamine; NF-κB, nuclear factor kappa B; NO, nitric oxide; PGE2, prostaglandin E2; SOD, superoxide dismutase; TNF-α, tumor necrosis factor alpha. ResearchGate. [Link]

-

Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. MDPI. [Link]

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2019). Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375. PloS one, 14(3), e0214649. [Link]

-

Myricetin Inhibition of Peptidoglycan-Induced COX-2 Expression in H9c2 Cardiomyocytes. (2019). Journal of Medicinal Food, 22(6), 578-586. [Link]

-

PRESYNAPTIC MUSCARINIC-NICOTINIC MODULATION of GABAergic INPUTS to NEURONS in the REM SLEEP (REM-S) EXECUTIVE AREA of the ROSTRAL PONS. bioRxiv. [Link]

-

cytotoxicity ic50 values. Science.gov. [Link]

Sources

- 1. Pharmacological and Therapeutic Potential of Myristicin: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Hepatoprotective effect of myristicin from nutmeg (Myristica fragrans) on lipopolysaccharide/d-galactosamine-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Myristicin from nutmeg induces apoptosis via the mitochondrial pathway and down regulates genes of the DNA damage response pathways in human leukaemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic evaluation of myristicin on apoptosis and cell cycle regulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benthamscience.com [benthamscience.com]

- 10. Flavonoid Myricetin Modulates G A B A A Receptor Activity through Activation of Ca 2+ Channels and CaMK-II Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alliedacademies.org [alliedacademies.org]

An In-Depth Technical Guide to the Toxicological Profile of 1,3-Benzodioxole, 5-methoxy- (Myristicin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzodioxole, 5-methoxy-, commonly known as myristicin, is a naturally occurring allylbenzene found in a variety of plants, most notably nutmeg (Myristica fragrans)[1][2]. While it contributes to the flavor and aroma of these spices, myristicin also possesses a complex toxicological profile that warrants careful consideration, particularly in the context of its potential psychoactive and cytotoxic effects. This guide provides a comprehensive overview of the current understanding of myristicin's toxicology, focusing on its metabolism, mechanisms of toxicity, and organ-specific effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the risks associated with myristicin exposure and in guiding future research.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to assessing its toxicological behavior.

| Property | Value | Source |

| IUPAC Name | 7-Allyl-5-methoxy-1,3-benzodioxole | [3] |

| CAS Number | 607-91-0 | [3] |

| Molecular Formula | C₁₁H₁₂O₃ | [3] |

| Molar Mass | 192.214 g/mol | [3] |

| Appearance | Colorless liquid/oil | [4] |

| Boiling Point | 276.5 °C | [4] |

| Melting Point | < -20 °C | [4] |

| Density | 1.1416 g/cm³ at 20 °C | [4] |

Toxicokinetics: Metabolism and Bioactivation

The toxicity of myristicin is intrinsically linked to its metabolic fate. Hepatic biotransformation via the cytochrome P450 (CYP) enzyme system is the primary metabolic pathway[1].

The metabolism of myristicin is a critical determinant of its toxicological profile. In the liver, myristicin undergoes Phase 1 metabolism primarily through the action of cytochrome P450 enzymes[1]. Key metabolic transformations include:

-

Oxidation of the methylenedioxy group: This leads to the formation of 3-methoxycatechol and 5-allyl-1-methoxy-2,3-dihydroxybenzene[3].

-

Hydroxylation: The formation of 1'-hydroxymyristicin is a significant step[1].

-

Demethylenation: This results in the production of demethylenylmyristicin[3].

-

Conversion to amphetamine-like metabolites: There is evidence suggesting the potential conversion of myristicin to 3-methoxy-4,5-methylenedioxy-amphetamine (MMDA), a compound with known psychedelic properties, although this has not been definitively demonstrated in humans[1][3][5].

Nitrogen-containing metabolites have also been identified in the urine of rats and guinea pigs, indicating alternative metabolic pathways[3]. The specific CYP isozymes involved in myristicin metabolism are not fully elucidated, but CYP1A1 is suggested to play a role in its bioactivation[1]. Conversely, myristicin has been shown to inhibit several CYP enzymes, including CYP1A2, CYP2C19, and CYP2E1, which can lead to altered metabolism of other xenobiotics[1][3].

Mechanisms of Toxicity

Myristicin exerts its toxic effects through multiple mechanisms, primarily involving cytotoxicity and neurotoxicity.

Cytotoxicity

In laboratory studies, myristicin has demonstrated cytotoxic effects. A key mechanism is the induction of apoptosis through the release of cytochrome c, which in turn activates caspase cascades[3]. This programmed cell death can contribute to tissue damage, particularly in the liver.

Neurotoxicity

The neurotoxic effects of myristicin are responsible for its well-documented psychoactive properties when ingested in high doses[3][4]. The symptoms of myristicin intoxication include disorientation, giddiness, hallucinations, and central nervous system stimulation leading to euphoria[3]. These effects are thought to be mediated by several mechanisms:

-

Modulation of GABA receptors: Studies suggest that myristicin may act as an antagonist at GABA receptors, leading to anxiogenic effects[1][6].

-

Weak monoamine oxidase (MAO) inhibition: Myristicin is a weak inhibitor of MAO, which could contribute to altered neurotransmitter levels[4].

-

Potential formation of psychoactive metabolites: As mentioned, the speculative conversion to MMDA could play a role in its hallucinogenic effects[1][5].

Toxicological Endpoints

Acute Toxicity

The acute toxicity of myristicin is characterized by a range of symptoms following the ingestion of high doses, typically from nutmeg abuse[3][5]. Symptoms generally appear 1 to 7 hours after ingestion and can include disorientation, giddiness, stupor, euphoria, hallucinations, tachycardia, anxiety, hypertension, nausea, abdominal pain, and vomiting[3]. In severe cases, muscle spasms, hypotension, shock, and even death have been reported[3]. The minimum dosage of nutmeg that can cause psychogenic effects is around 5 grams, which contains approximately 1 to 2 mg of myristicin; this is considered a "toxic dose"[5].

| Endpoint | Value | Species | Route | Source |

| LD₅₀ | 540 mg/kg | Mouse | Oral | [2] |

| LD₅₀ | 810 - 1560 mg/kg | Rat | Oral | [2] |

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of myristicin is an area of ongoing research and some concern, largely due to its structural similarity to known genotoxic carcinogens like safrole[2][7].

-

Genotoxicity: Myristicin is metabolized to an electrophilic compound that can form DNA adducts[7]. In vitro studies have shown that myristicin can downregulate the expression of genes involved in DNA damage repair, such as OGG1, ERCC1, and RAD50, in human leukemia cells[2]. This suggests an indirect genotoxic mode of action by impairing the cell's ability to repair DNA damage[2].

-

Carcinogenicity: There are no long-term, 2-year carcinogenicity studies on myristicin[7]. However, its structural relative, safrole, is a known hepatocarcinogen in rodents[7]. Predictive models based on toxicogenomic data from subchronic studies suggest that myristicin could be a weak carcinogen at high doses[8]. In one study, neonatal mice treated with myristicin showed a non-statistically significant increase in hepatomas[7].

Reproductive and Developmental Toxicity

There is limited data on the reproductive and developmental toxicity of myristicin.

-

Animal Studies: No dedicated studies on the reproductive or developmental toxicity of myristicin in experimental animals have been published[7]. However, there is evidence of transplacental transfer of myristicin, as DNA adducts have been found in fetal mouse liver after maternal exposure[7]. Studies on nutmeg oil, which contains myristicin, did not show significant maternal or fetal toxicity or malformations in rats, mice, or hamsters[7]. In a 3-month study, myristicin showed the potential to be a reproductive toxicant in male rats at high doses, causing germinal epithelium degeneration and reduced sperm count, but not in mice[8].

-

Human Data: There are no studies on the reproductive or developmental effects of myristicin in humans. Historical claims of nutmeg as an abortifacient have not been scientifically substantiated[7].

Organ-Specific Toxicity

-

Hepatotoxicity: High doses of myristicin can lead to liver degeneration[1][9]. This is consistent with its metabolism in the liver and the potential for cytotoxic effects. However, some studies have also suggested a hepatoprotective role for myristicin, potentially by inhibiting TNF-alpha release[4].

-

Neurotoxicity: As detailed in the "Mechanisms of Toxicity" section, myristicin is a known neurotoxin at high doses, causing a range of psychoactive and central nervous system effects[3][9].

Experimental Protocols

Acute Oral Toxicity (LD₅₀) Determination (Up-and-Down Procedure - OECD 425)

This protocol is a standardized method for assessing the acute oral toxicity of a substance.

-

Animal Selection: Use healthy, young adult rodents (e.g., rats or mice) of a single sex.

-

Housing and Acclimatization: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Allow for at least a 5-day acclimatization period.

-

Dose Selection: Start with a dose estimated to be just below the expected LD₅₀. Subsequent doses are adjusted up or down by a constant factor (e.g., 1.5) based on the outcome of the previous animal.

-

Administration: Administer the test substance by oral gavage.

-

Observation: Observe animals closely for the first few hours and then periodically for 14 days for signs of toxicity and mortality.

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the pattern of survivals and mortalities.

In Vitro Micronucleus Test (OECD 487)

This assay is used to assess the potential of a substance to induce chromosomal damage.

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y) and culture under standard conditions.

-

Exposure: Treat the cells with a range of concentrations of the test substance, including a vehicle control and a positive control.

-

Harvesting: After an appropriate exposure time, harvest the cells.

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Staining and Scoring: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye) and score the frequency of micronuclei in binucleated cells under a microscope.

-

Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the vehicle control.

Conclusion

1,3-Benzodioxole, 5-methoxy- (myristicin) presents a multifaceted toxicological profile. Its metabolism is a key driver of its toxicity, with the potential for bioactivation to reactive metabolites. The primary toxicological concerns are its dose-dependent cytotoxicity, particularly in the liver, and its neurotoxic effects, which are responsible for its psychoactive properties. While data on its genotoxicity, carcinogenicity, and reproductive toxicity are still emerging, its structural similarity to known carcinogens warrants a cautious approach. Further research is needed to fully elucidate the long-term health risks associated with myristicin exposure. This guide provides a foundational understanding for professionals in the fields of toxicology, pharmacology, and drug development to inform their risk assessments and guide future investigations into this complex natural compound.

References

-

Myristicin - Wikipedia. [Link]

-

Myristicin | C11H12O3 | CID 4276 - PubChem. [Link]

-

Pharmacological and Therapeutic Potential of Myristicin: A Literature Review - PMC. [Link]

-

Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food - MDPI. [Link]

-

(PDF) Toxicity of Nutmeg (Myristicin): A Review - ResearchGate. [Link]

-

Toxicity of Nutmeg (Myristicin): A Review - International Journal on Advanced Science, Engineering and Information Technology. [Link]

-

Introduction - NTP Technical Report on the Toxicity Studies of Myristicin (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice - NCBI. [Link]

-

Discussion - NTP Technical Report on the Toxicity Studies of Myristicin (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice - NCBI. [Link]

-

Pharmacological and Therapeutic Potential of Myristicin: A Literature Review - MDPI. [Link]

Sources

- 1. Pharmacological and Therapeutic Potential of Myristicin: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Myristicin - Wikipedia [en.wikipedia.org]

- 4. Myristicin | C11H12O3 | CID 4276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Introduction - NTP Technical Report on the Toxicity Studies of Myristicin (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Discussion - NTP Technical Report on the Toxicity Studies of Myristicin (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ijaseit.insightsociety.org [ijaseit.insightsociety.org]

Myristicin: A Comprehensive Technical Guide to its Biological Mechanisms and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Intrigue of a Spice-Derived Compound

Myristicin, a naturally occurring allylbenzene, is a prominent bioactive constituent of several commonly consumed spices, most notably nutmeg (Myristica fragrans), but also found in parsley, fennel, and dill.[1][2] Historically, these spices have been integral to traditional medicine systems for treating a variety of ailments, including gastrointestinal and respiratory disorders.[3] Beyond its culinary and traditional uses, myristicin has garnered significant scientific interest for its diverse and complex pharmacological profile. This includes well-documented anti-inflammatory, antimicrobial, antioxidant, and insecticidal properties.[1][4] However, it is the compound's psychoactive and potentially toxic effects at high doses that have equally captivated and concerned researchers.[5][6]

This technical guide provides a comprehensive review of the current research trends surrounding myristicin, with a focus on its molecular mechanisms of action, its multifaceted biological activities, and the experimental methodologies employed in its study. As a Senior Application Scientist, the aim is to synthesize the existing literature into a practical and insightful resource for professionals in drug discovery and development. We will delve into the causality behind experimental choices and present self-validating protocols, providing a robust framework for future investigations into this compelling natural product.

Pharmacological Landscape: A Duality of Therapeutic Potential and Toxicological Concern

Myristicin presents a fascinating duality, exhibiting a spectrum of biological activities that range from potentially therapeutic to overtly toxic, largely dependent on dosage.[3] This section will explore the key pharmacological domains of myristicin research.

Anti-inflammatory and Analgesic Properties

A growing body of evidence highlights myristicin as a potent anti-inflammatory agent.[7] Its mechanism of action is multifactorial, primarily involving the inhibition of key inflammatory mediators.

Mechanism of Action:

-

Prostaglandin Synthesis Inhibition: Myristicin has been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[7]

-

Cyclooxygenase (COX) Inhibition: Molecular docking studies suggest that myristicin can non-selectively inhibit cyclooxygenase-2 (COX-2), a critical enzyme in the prostaglandin synthesis pathway.[7]

-

Cytokine and Chemokine Suppression: Myristicin effectively downregulates the production of a wide array of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and nitric oxide (NO).[6]

These inhibitory effects on critical inflammatory pathways underscore myristicin's potential as a lead compound for the development of novel anti-inflammatory drugs.

Anticancer Activity: Inducing Apoptosis and Inhibiting Metastasis

Recent research has illuminated the anticancer potential of myristicin, particularly its ability to induce programmed cell death (apoptosis) and inhibit the spread of cancer cells.

Mechanism of Action:

-

Apoptosis Induction: Myristicin triggers the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria, leading to the activation of caspase cascades.[1][8] Studies in breast and hepatic carcinoma cell lines have demonstrated its ability to upregulate pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2.[8][9]

-

Cell Cycle Arrest: Myristicin has been observed to induce cell cycle arrest at the G1/S phase in cancer cells, thereby halting their proliferation.[8]

-

Inhibition of Metastasis: By increasing the expression of E-cadherin and decreasing N-cadherin, myristicin can inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[9]

-

PI3K/Akt/mTOR Pathway Inhibition: Myristicin has been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth, proliferation, and survival.[9]

The multifaceted anticancer mechanisms of myristicin make it a promising candidate for further investigation in oncology.

Neuropharmacological and Toxicological Profile

The psychoactive properties of myristicin are perhaps its most well-known characteristic, leading to its historical use as a recreational substance.[10] These effects are intrinsically linked to its metabolism and interaction with key neurotransmitter systems.

Mechanism of Action and Metabolism:

-

Metabolism to MMDA: The primary psychoactive effects of myristicin are attributed to its metabolic conversion in the liver to 3-methoxy-4,5-methylenedioxyamphetamine (MMDA), an amphetamine-like compound with known psychedelic properties.[6][10] This biotransformation is primarily mediated by cytochrome P450 enzymes, particularly CYP1A1.[10]

-

Monoamine Oxidase (MAO) Inhibition: Myristicin is a weak inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][10] This inhibition can lead to an increase in the levels of these neurotransmitters in the synapse, contributing to its psychoactive effects.

-

GABA Receptor Modulation: Studies suggest that myristicin can modulate gamma-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter system in the brain.[10][11] It may act as an antagonist at GABA-A receptors, potentially contributing to anxiogenic (anxiety-promoting) effects at certain doses.[11]

Toxicity:

At high doses, typically exceeding 5 grams of ground nutmeg, myristicin can induce a range of toxic effects, including hallucinations, dizziness, nausea, and tachycardia.[5][6] The psychoactive and toxicological properties of myristicin are a direct consequence of its impact on the central nervous system.

Experimental Protocols: A Practical Guide for the Researcher

This section provides detailed, step-by-step methodologies for the extraction, isolation, and quantification of myristicin, equipping researchers with the practical knowledge to conduct their own investigations.

Extraction and Isolation of Myristicin from Nutmeg

This protocol outlines a sequential distillation method for the isolation of myristicin from nutmeg oil, a common and effective technique.[12][13]

Materials and Equipment:

-

Ground nutmeg

-

Distillation apparatus (including a round-bottom flask, condenser, and receiving flask)

-

Heating mantle

-

Vacuum pump

-

Organic solvent (e.g., ethanol)

-

Rotary evaporator

Procedure:

-

Initial Extraction:

-

Macerate or perform Soxhlet extraction on ground nutmeg with a suitable organic solvent like ethanol to obtain a crude extract.[14]